4-(3-methoxyphenyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-ALLYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by the presence of an allyl group, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd-C, NaBH4, LiAlH4
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-ALLYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-ALLYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ALLYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
The uniqueness of N-ALLYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14F3N3O |
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Molecular Weight |
309.29 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H14F3N3O/c1-3-7-19-14-20-12(9-13(21-14)15(16,17)18)10-5-4-6-11(8-10)22-2/h3-6,8-9H,1,7H2,2H3,(H,19,20,21) |
InChI Key |
ADWZDZTUHODTFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC=C)C(F)(F)F |
Origin of Product |
United States |
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